REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[N:4]1[CH2:5][CH2:6][N:7]([CH2:10][CH2:11][CH2:12][N:13]2[C:14](=[O:15])[c:16]3[cH:17][cH:18][cH:19][cH:20][c:21]3[C:22]2=[O:23])[CH2:8][CH2:9]1.[CH3:27][CH2:28][OH:29].[NH2:25][NH2:26].[OH2:24]>>[CH2:1]([CH:2]=[CH2:3])[N:4]1[CH2:5][CH2:6][N:7]([CH2:10][CH2:11][CH2:12][NH2:13])[CH2:8][CH2:9]1
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Name
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C=CCN1CCN(CCCN2C(=O)c3ccccc3C2=O)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCN1CCN(CCCN2C(=O)c3ccccc3C2=O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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C=CCN1CCN(CCCN)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |